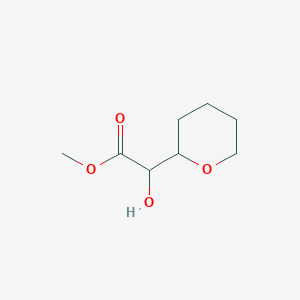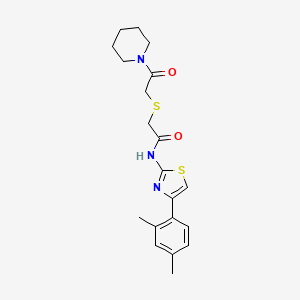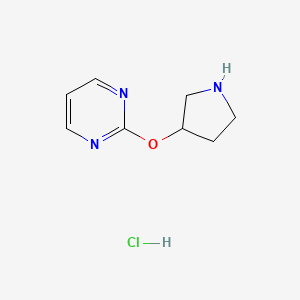![molecular formula C23H24N2O5S B2599275 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-80-5](/img/structure/B2599275.png)
8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.51 This compound is notable for its unique spiro structure, which includes a quinoline moiety and a benzenesulfonyl group
Preparation Methods
The synthesis of 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[45]decane involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a quinone derivative, while reduction can yield a dihydroquinoline .
Scientific Research Applications
8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4In medicinal chemistry, it is investigated for its potential as a necroptosis inhibitor, which could have therapeutic implications for diseases involving programmed cell death, such as neurodegenerative and inflammatory diseases . Additionally, its unique structure makes it a valuable compound for studying molecular interactions and developing new pharmacological agents.
Mechanism of Action
The mechanism of action of 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1, the compound can modulate the necroptosis pathway, thereby preventing cell death and reducing inflammation . This mechanism is of particular interest for developing treatments for diseases where necroptosis plays a critical role.
Comparison with Similar Compounds
Similar compounds to 8-[3-(Benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane include other spiro compounds and quinoline derivatives. For instance, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is another spiro compound that has shown promise as a RIPK1 inhibitor . The uniqueness of this compound lies in its specific structural features, such as the methoxyquinoline moiety and the benzenesulfonyl group, which contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
8-[3-(benzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-28-17-7-8-20-19(15-17)22(25-11-9-23(10-12-25)29-13-14-30-23)21(16-24-20)31(26,27)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJOFVDHHSOLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)

![Methyl 2-[4-(prop-2-ynamido)phenyl]acetate](/img/structure/B2599197.png)

![N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2599199.png)



![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraene-15-thione](/img/structure/B2599205.png)

![Ethyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2599207.png)
![N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2599211.png)
![4-[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2599212.png)
![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2599215.png)
